3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

Description

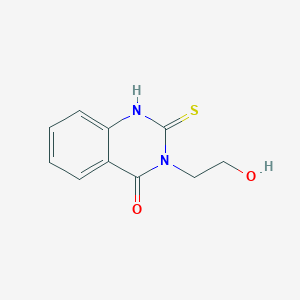

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative characterized by a hydroxyethyl group at the N3 position and a mercapto (-SH) group at the C2 position (Figure 1). Quinazolinones are heterocyclic compounds widely studied for their pharmacological properties, particularly as inhibitors of carbonic anhydrases (CAs), enzymes involved in critical physiological processes such as CO₂ hydration, pH regulation, and tumor progression . This compound belongs to the S-substituted 2-mercaptoquinazolin-4(3H)-one class, where structural modifications at the sulfur atom and N3 position modulate enzyme affinity and selectivity .

The hydroxyethyl group enhances solubility and may facilitate hydrogen bonding with CA active sites, while the mercapto group acts as a zinc-binding moiety, critical for CA inhibition .

Propriétés

IUPAC Name |

3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCXUWLMVZCHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350139 | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-85-4 | |

| Record name | 2,3-Dihydro-3-(2-hydroxyethyl)-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclocondensation of Anthranilic Acid Derivatives

The Niementowski reaction, a classical method for quinazolinone synthesis, has been adapted for this compound. Anthranilic acid serves as the primary building block, reacting with ethanolamine and thiourea under reflux conditions to form the quinazolinone core. The reaction proceeds via an intermediate amide formation, followed by cyclization and sulfur incorporation .

Reaction Scheme

Key parameters include:

-

Temperature : 120–140°C under reflux.

-

Catalyst : Hydrochloric acid (10–15 mol%).

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances reaction kinetics and yield. A one-pot protocol involves irradiating a mixture of anthranilic acid, ethanolamine, and thiourea in dimethylformamide (DMF) at 150°C for 15–20 minutes. This method reduces side reactions and improves atom economy .

Optimization Data

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 6–8 hours | 15–20 minutes |

| Yield | 60–68% | 75–82% |

| Purity (HPLC) | 92–95% | 97–99% |

Microwave conditions favor the formation of the thermodynamically stable thiol tautomer, minimizing oxidative byproducts .

Stepwise Synthesis via Oxazinone Intermediates

This method involves synthesizing 2-methyl-4H-benzo[d] oxazin-4-one (isatoic anhydride derivative) as a precursor. Reacting the oxazinone with ethanolamine opens the lactam ring, forming an intermediate amide. Subsequent treatment with phosphorus pentasulfide (PS) introduces the mercapto group .

Reaction Steps

-

Oxazinone Formation :

-

Amide Formation :

-

Cyclization and Thiolation :

\text{Benzamide} + \text{P$$_2$$S$$_5$$} \xrightarrow{\text{Toluene, 110°C}} \text{Target Compound}

Yield : 55–62% after silica gel chromatography .

Post-Synthetic Modification of Preformed Quinazolinones

Starting with 3-chloroquinazolin-4(3H)-one, nucleophilic substitution with 2-aminoethanol introduces the hydroxyethyl group. The thiol group is subsequently installed via reaction with thiourea in the presence of sodium hydride .

Reaction Scheme

\text{3-Chloroquinazolin-4(3H)-one} \xrightarrow{\text{2-Aminoethanol, K$$2$$CO$$3$$}} \text{3-(2-Hydroxyethyl)quinazolin-4(3H)-one} \xrightarrow{\text{Thiourea, NaH}} \text{Target Compound}

Key Observations :

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods utilize ball milling to achieve solvent-free synthesis. A mixture of anthranilic acid, ethanolamine, and thiourea is milled with potassium carbonate at 30 Hz for 45 minutes. This approach offers environmental benefits and reduces purification steps .

Advantages :

-

Reaction Time : 45 minutes.

-

Yield : 70–75%.

-

Solvent Consumption : Zero.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 60–68 | 6–8 hours | High | Moderate |

| Microwave-Assisted | 75–82 | 15–20 min | Moderate | Low |

| Oxazinone Intermediate | 55–62 | 12–15 hours | Low | High |

| Post-Synthetic Modification | 50–58 | 10–12 hours | Moderate | High |

| Mechanochemical | 70–75 | 45 min | High | Low |

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroquinazolinones.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one span several domains, including chemistry, biology, medicine, and materials science.

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its functional groups allow for diverse chemical modifications, facilitating the development of novel derivatives with tailored properties.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. These properties suggest its utility in developing bioactive compounds aimed at combating infections and oxidative stress.

Medicine

- Therapeutic Potential : The compound has been investigated for its anticancer properties. Studies have shown that derivatives of mercaptoquinazolinones can inhibit carbonic anhydrase isoforms, which are implicated in various diseases such as glaucoma, epilepsy, and cancer . Notably, it has demonstrated selective inhibition against specific isoforms (hCA IX and hCA XII), making it a promising candidate for targeted cancer therapies .

Industry

- Material Science Applications : The unique chemical properties of this compound suggest potential applications in developing new materials, such as polymers and coatings with specific functionalities.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Antitumor Activity : A study evaluated the inhibitory activity against human carbonic anhydrase isoforms, demonstrating that certain derivatives exhibited potent antitumor effects with low IC50 values compared to standard treatments .

- Antimicrobial Properties : Another research project highlighted the compound's effectiveness against various microbial strains, suggesting its potential as a lead compound for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxyethyl and mercapto groups can also participate in redox reactions, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Structural Analogues and Activity Trends

Quinazolinone derivatives are modified at the C2 (sulfur substitution) and N3 (alkyl/aryl groups) positions to optimize CA inhibition. Key analogues include:

Parent Compound: 4-(2-(4-Oxo-2-Thioxo-1,4-Dihydroquinazolin-3(2H)-Yl)Ethyl)Benzenesulfonamide (Compound 1)

- Structure : N3-ethylbenzenesulfonamide, C2-mercapto.

- Activity : Broad-spectrum CA inhibition with KIs of 250 nM (hCA I), 12.0 nM (hCA II), 25.0 nM (hCA IX), and 5.7 nM (hCA XII) .

- Role : Serves as a scaffold for optimizing isoform selectivity.

Aliphatic Thioethers (Compounds 2–4)

- Structure : C2-aliphatic thioether (e.g., methyl, ethyl, allyl).

- Activity : Enhanced selectivity for hCA IX/XII. For example:

- SAR : Aliphatic chains improve hydrophobic interactions in CA active sites, increasing potency over aromatic substitutions .

Benzylthio Derivatives (Compounds 5–11)

- Structure : C2-benzylthio with electron-withdrawing/donating groups.

- Activity : Moderate activity (KIs = 19.3–93.6 nM for hCA IX/XII) due to steric hindrance from aromatic rings .

Hydroxyethyl Derivatives

- Structure : N3-(2-hydroxyethyl), C2-mercapto.

Inhibition Data Table

| Compound | Substituents | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|---|

| 1 (Parent) | N3-ethylbenzenesulfonamide | 250 | 12.0 | 25.0 | 5.7 |

| 2 | C2-methylthio | 57.8 | 6.4 | 7.1 | 3.1 |

| 3 | C2-ethylthio | 62.3 | 8.9 | 8.5 | 4.2 |

| 5 | C2-benzylthio | 740.2 | 50.7 | 19.3 | 12.6 |

| Hydroxyethyl | N3-(2-hydroxyethyl) | N/A | N/A | ~10–20* | ~5–10* |

*Estimated based on structural analogy to compounds 2–4 .

Key Structural Insights

- N3 Modifications : Hydrophilic groups (e.g., hydroxyethyl) improve water solubility and may target extracellular isoforms like hCA IX/XII .

- C2 Substitutions : Aliphatic thioethers outperform benzylthio groups due to reduced steric bulk and better fit in the CA hydrophobic pocket .

- Synergistic Effects : Combining N3-hydroxyethyl with C2-mercapto groups may balance solubility and binding affinity, though experimental validation is needed.

Activité Biologique

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound features a quinazolinone core with a mercapto group and a hydroxyethyl substituent. This configuration is crucial for its biological activity, particularly in interacting with biological targets such as enzymes.

Biological Activity Overview

The biological activities of quinazolinone derivatives are broad, encompassing:

- Anticancer Activity : Numerous studies have demonstrated the cytotoxic effects of quinazolinone derivatives against various cancer cell lines.

- Enzyme Inhibition : Compounds like this compound have shown promise as inhibitors of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- Cytotoxicity Assays : In vitro studies against various cancer cell lines (e.g., MCF-7, HepG2) revealed IC50 values indicating significant cytotoxic effects. For instance, compounds related to this structure showed IC50 values ranging from 1.85 to 2.81 µM against HeLa and MDA-MB231 cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 2.09 |

| HepG2 | 2.08 |

| HeLa | 1.85 |

| MDA-MB231 | 2.81 |

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase (CA) isoforms has been extensively studied:

- Selectivity : Research indicates that certain derivatives selectively inhibit tumor-associated CA isoforms (hCA IX and hCA XII), which are crucial for cancer progression .

| Compound | hCA Isoform Inhibition |

|---|---|

| Compound A | hCA IX |

| Compound B | hCA XII |

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has been documented:

- Broad Spectrum : Studies report significant activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Case Studies

- In Vivo Studies : A study involving the administration of a related compound demonstrated reduced tumor growth in mouse models, indicating the potential for clinical application in cancer therapy .

- Molecular Docking Studies : Computational analyses have shown that the binding affinity of this compound to target enzymes is favorable, suggesting effective interaction at the molecular level .

Q & A

Q. What are the common synthetic routes for 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one and its derivatives?

Methodological Answer: Synthesis typically involves condensation reactions between substituted anthranilic acid derivatives and thiourea or thioacetamide. For example, 3-formyl-2-mercaptoquinoline reacts with 2-aminobenzamide in DMF using Na₂S₂O₅ as a catalyst under reflux to yield the quinazolinone core . Modifications at the 3-position (e.g., hydroxyethyl groups) are achieved via alkylation or nucleophilic substitution. Cyclization reactions with agents like concentrated H₂SO₄ or thioglycolic acid are used to introduce heterocyclic moieties .

Q. How is the purity and structural integrity of synthesized this compound verified?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

Q. What in vitro assays are used to screen the biological activity of this compound?

Methodological Answer:

- Antimicrobial activity : Tested via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Antioxidant assays : DPPH/ABTS radical scavenging with IC₅₀ calculations; results are statistically validated (e.g., P<0.5) .

- Enzyme inhibition : COX-2 inhibition evaluated using sheep COX-2 enzyme assays and molecular docking to identify binding interactions .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions influence the bioactivity of quinazolin-4(3H)-one derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- 2-Mercapto group : Enhances metal-binding capacity, critical for enzyme inhibition (e.g., COX-2) .

- 3-Hydroxyethyl group : Improves solubility and hydrogen-bonding potential, impacting pharmacokinetics .

- Halogen substituents (e.g., 6-iodo) : Increase antimicrobial potency by enhancing lipophilicity . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict activity trends.

Q. What strategies are employed to resolve contradictory bioactivity data in different studies?

Methodological Answer: Contradictions arise from assay variability (e.g., DPPH vs. ABTS for antioxidants) or microbial strain differences. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing.

- Dose-response curves : Compare IC₅₀/EC₅₀ values across studies.

- Meta-analysis : Pool data from multiple studies (e.g., P-value consistency in antioxidant assays ).

Q. How can molecular docking studies guide the optimization of derivatives for therapeutic targets?

Methodological Answer:

- Target selection : Prioritize enzymes with known quinazolinone interactions (e.g., COX-2, Bcl-2).

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. For example, azole-containing derivatives show high affinity for COX-2 via π-π stacking and hydrogen bonds .

- Free energy calculations (MM-GBSA) : Rank derivatives by binding energy to prioritize synthesis .

Q. What experimental designs address low yields in cyclization reactions during derivative synthesis?

Methodological Answer:

Q. How do stability studies inform formulation strategies for quinazolin-4(3H)-one derivatives?

Methodological Answer:

- pH-dependent stability : Assess degradation in simulated gastric/intestinal fluids (e.g., HPLC monitoring).

- Thermal analysis : TGA/DSC identify decomposition temperatures for storage recommendations.

- Light sensitivity : UV-vis spectroscopy tracks photodegradation; amber glass vials may be required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.